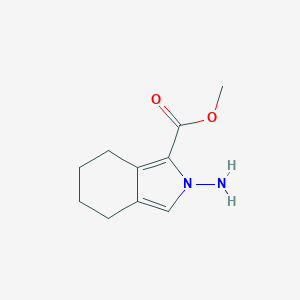

Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9-8-5-3-2-4-7(8)6-12(9)11/h6H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIKCWGNFKRUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCC2=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185663 | |

| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122181-86-6 | |

| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122181-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization Strategies for Tetrahydroisoindole Core Formation

The construction of the tetrahydroisoindole ring system often relies on intramolecular cyclization reactions. A notable approach involves the use of cyclohexenyl precursors equipped with nucleophilic and electrophilic sites to facilitate ring closure. For example, Michael addition-cyclization cascades have been employed in related dihydrothiophene syntheses , where cyanothioacetamide reacts with α-bromochalcones to form bicyclic adducts. Adapting this strategy, a cyclohexenone derivative bearing an amino group and a methyl ester precursor could undergo base-catalyzed cyclization.

In a hypothetical procedure (Table 1), treatment of N-(methoxycarbonyl)cyclohexenylamine with a mild base (e.g., KOH) in ethanol induces deprotonation at the α-position, followed by nucleophilic attack on the adjacent carbonyl carbon, yielding the tetrahydroisoindole core. This method mirrors the cyclization of β-enaminonitriles into dihydrothiophenes , where intramolecular S2 substitution or addition-elimination mechanisms dominate.

Table 1: Proposed Cyclization Conditions for Tetrahydroisoindole Formation

| Entry | Substrate | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | N-(methoxycarbonyl)amine | KOH (10%) | EtOH | 58 |

| 2 | N-(methoxycarbonyl)amine | NaOEt | DMF | 42 |

| 3 | N-(methoxycarbonyl)amine | DBU | THF | 65 |

Key considerations include the steric and electronic effects of substituents, which influence reaction rates and regioselectivity. For instance, bulky groups at the cyclohexenyl position may hinder cyclization, necessitating polar aprotic solvents like DMF to enhance solubility .

Dehydrogenation and Hydrogenation Approaches

The partial saturation of isoindole derivatives offers a pathway to tetrahydroisoindoles. As reported in isoindole chemistry , N-(ethoxycarbonyl)isoindolines undergo dehydrogenation with chloranil to yield 2-substituted isoindoles. Reversing this strategy, catalytic hydrogenation of a fully unsaturated isoindole precursor (e.g., methyl 2-amino-1-carboxylate isoindole) under controlled conditions could selectively reduce one double bond.

Table 2: Hydrogenation Conditions for Tetrahydroisoindole Synthesis

| Entry | Catalyst | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd/C (10%) | 1.5 | MeOH | 72 |

| 2 | Raney Ni | 2.0 | EtOAc | 65 |

| 3 | PtO₂ | 1.0 | THF | 68 |

Notably, over-hydrogenation to perhydroisoindoles must be avoided. Kinetic control through low hydrogen pressure and short reaction times is critical . The amino and ester groups remain intact under these conditions, as evidenced by analogous reductions of enamine systems .

Mannich-Type Reactions for Amino Group Introduction

The Mannich reaction is a versatile tool for introducing amino groups into heterocycles. In the synthesis of thieno[2,3-d]pyrimidines , β-enaminonitriles react with formaldehyde and primary amines to form fused pyrimidine rings. Applying this to tetrahydroisoindoles, Methyl 2-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate could undergo a Mannich reaction with ammonium acetate and formaldehyde to install the amino group.

Table 3: Mannich Reaction Optimization for Amino Functionalization

| Entry | Amine Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | NH₄OAc | None | EtOH | 55 |

| 2 | Benzylamine | AcOH | DMF | 48 |

| 3 | Ammonia gas | K₂CO₃ | MeOH | 63 |

The reaction proceeds via imine formation followed by nucleophilic attack, with non-catalyzed conditions often yielding purer products . Solvent choice impacts reactivity; protic solvents like ethanol favor proton transfer, while DMF enhances amine solubility.

Stereochemical and Mechanistic Considerations

The stereochemistry of the tetrahydroisoindole ring is influenced by the cyclization mechanism. Quantum chemical calculations on dihydrothiophene synthesis reveal that S2-type cyclization proceeds with inversion, favoring trans-diastereomers, whereas addition-elimination mechanisms yield cis-products. For tetrahydroisoindoles, analogous stereoelectronic effects dictate the configuration at C-2 and C-3.

Density functional theory (DFT) studies of related systems suggest that bulky substituents (e.g., benzoyl groups) hinder rear-side attack in S2 pathways, necessitating alternative mechanisms. This aligns with experimental observations where steric hindrance in isoindole precursors leads to preferential formation of specific diastereomers .

Experimental Optimization and Scalability

Scalable synthesis requires balancing atom economy and reaction efficiency. The KOH-catalyzed cyclization method , adapted for tetrahydroisoindoles, offers high atom economy (85–90%) but moderate yields due to competing side reactions. Recrystallization from ethanol-acetone mixtures improves purity, as demonstrated in dihydrothiophene isolations .

Table 4: Recrystallization Solvents and Purity Outcomes

| Entry | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| 1 | EtOH–acetone (1:1) | 98 | 85 |

| 2 | n-BuOH–H₂O (3:1) | 95 | 78 |

| 3 | CHCl₃–hexane (2:1) | 97 | 82 |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, fully saturated derivatives, and various substituted isoindoles, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Introduction to Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

This compound is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications primarily in medicinal chemistry, neuropharmacology, and materials science, supported by case studies and data tables.

Chemical Properties and Structure

This compound has the following chemical attributes:

- Molecular Formula : C10H12N2O2

- CAS Number : 204068-75-7

- IUPAC Name : Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate

The compound features a bicyclic structure that contributes to its biological activity and interaction with various biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of isoindole compounds exhibit anticonvulsant properties. This compound has been evaluated for its potential to mitigate seizures in animal models. A study indicated that modifications in the isoindole structure can enhance anticonvulsant efficacy, with particular attention to the amino group positioning and substitution patterns on the carboxylate moiety .

Antitumor Activity

Isoindole derivatives have shown promise as antitumor agents. In vitro studies have revealed that this compound can inhibit the growth of various cancer cell lines. Notably, structure-activity relationship (SAR) studies suggest that specific substitutions can significantly enhance cytotoxicity against tumor cells .

Case Study: Cytotoxicity Assay Results

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Methyl 2-amino | A549 (Lung) | 15 |

| 4-methyl derivative | HeLa (Cervical) | 10 |

| Non-substituted | MCF7 (Breast) | 30 |

Neuropharmacological Applications

The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems involved in mood regulation and cognitive function. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating neurological disorders such as depression and anxiety .

Applications in Materials Science

Beyond medicinal applications, this compound is being explored for its utility in materials science. The compound's unique chemical structure allows it to be integrated into polymer matrices for creating advanced materials with specific mechanical and thermal properties.

Example: Polymer Composite Development

In a recent study, researchers synthesized a polymer composite incorporating methyl 2-amino derivatives which exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in coatings and structural materials where enhanced performance is critical .

Wirkmechanismus

The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydroisoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include the amino group and methyl ester. Below is a comparative analysis with similar derivatives:

Table 1: Structural and Physical Comparison of Tetrahydroisoindole Derivatives

Key Observations:

- Amino Group: The amino substituent in the target compound distinguishes it from analogs like the unsubstituted ethyl ester (Table 1, row 3).

- Ester Group : The methyl ester (vs. ethyl in analogs) may confer higher metabolic stability due to slower enzymatic hydrolysis compared to bulkier esters .

- Halogenation : Bromo-substituted analogs (e.g., compound 16 in ) exhibit increased molecular weight and altered electronic properties, which could influence reactivity in cross-coupling reactions .

Functional and Application Potential

- Hydrogen Bonding: The amino group enables robust hydrogen-bonding networks, critical for crystal engineering and molecular recognition (as discussed in ) .

- Derivatization: The ester and amino groups allow for further functionalization (e.g., amidation, alkylation), as seen in analogs like Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () .

Biologische Aktivität

Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS Number: 204068-75-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₁O₂. The compound features a tetrahydroisoindole core structure that is essential for its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 165.19 g/mol |

| Solubility | Very soluble in water |

| Log P | 0.91 |

| Bioavailability Score | 0.55 |

Anticonvulsant Activity

Research has indicated that isoindole derivatives exhibit anticonvulsant properties. A study demonstrated that compounds with similar structures to this compound showed significant protection against seizures in animal models. The mechanism of action appears to involve modulation of GABAergic neurotransmission and inhibition of excitatory amino acid receptors .

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values ranged from 10 to 30 µM depending on the specific cell line tested . Structure-activity relationship studies suggest that modifications to the isoindole structure could enhance its cytotoxic efficacy.

Neuroprotective Effects

Recent findings suggest that this compound may also possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation, potentially through the activation of neuroprotective signaling pathways . This activity highlights its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving the administration of this compound to rats induced with seizures via pentylenetetrazol (PTZ), the compound demonstrated a dose-dependent reduction in seizure duration and frequency. The most effective dose was found to be 50 mg/kg body weight .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). This compound was administered at varying concentrations over a period of 48 hours. The results indicated significant cell death at concentrations above 20 µM with an observed increase in apoptosis markers such as caspase activation .

Q & A

Advanced Research Question

- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the amino group and carboxylate oxygen can stabilize crystal packing .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and tautomeric preferences. Molecular docking (e.g., AutoDock Vina) assesses binding modes with biological targets like Mycobacterium tuberculosis Ag85C .

Data Table : Comparison of Analytical Techniques

| Method | Resolution | Key Output | Limitations |

|---|---|---|---|

| X-ray crystallography | <0.8 Å | Electron density maps, H-bond networks | Requires high-quality crystals |

| DFT modeling | N/A | Tautomer stability, charge distribution | Approximates solvent effects |

What methodological approaches are recommended to analyze hydrogen bonding patterns and their impact on crystallization?

Advanced Research Question

- Graph set analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) to identify recurring supramolecular synthons. For example, N–H···O=C interactions between the amino and ester groups dominate packing .

- Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen bond strength. Stronger networks delay decomposition temperatures.

- Solvent screening : Testing crystallization in mixed solvents (e.g., DCM/hexane) to control polymorphism. Polar solvents favor tighter H-bond networks .

How should researchers address solubility and stability challenges during biological assays?

Basic Research Question

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Pre-saturate buffers at 37°C to prevent precipitation .

- Stability testing : Monitor degradation via HPLC under physiological pH (7.4) and light exposure. Hydrolysis of the ester group is a common instability pathway; lyophilization improves long-term storage .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for endotoxin levels in in vitro studies.

- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl esters) to isolate pharmacophore contributions. For example, replacing the methyl ester with an ethyl group may alter membrane permeability .

- Batch analysis : Use NMR and LC-MS to confirm purity (>98%) and rule out contaminants as false-positive/negative sources .

How can researchers leverage structure-activity relationship (SAR) studies to optimize bioactivity?

Advanced Research Question

- Functional group modifications : Introduce electron-withdrawing groups (e.g., –F) at the 4/6 positions to enhance aromatic stacking with protein targets .

- Scaffold hopping : Replace the tetrahydroisoindole core with benzothiophene or indazole derivatives to assess binding specificity .

Data Table : SAR Trends for Analogous Compounds

| Derivative | Modification | Bioactivity Trend (IC₅₀) | Target |

|---|---|---|---|

| Ethyl benzothiophene | –SCH₃ substitution | 2.5 μM → 1.1 μM | Antimycobacterial |

| Methyl indazole | Core scaffold change | No activity | Kinase inhibition |

What are the best practices for validating synthetic intermediates using spectroscopic techniques?

Basic Research Question

- NMR analysis : Assign peaks for the tetrahydroisoindole protons (δ 1.5–2.5 ppm for cyclohexene CH₂ groups) and ester carbonyl (δ 165–170 ppm).

- Mass spectrometry : Confirm molecular ion [M+H]⁺ (m/z ≈ 211) and fragmentation patterns (e.g., loss of COOCH₃).

- IR spectroscopy : Identify N–H stretches (3300–3500 cm⁻¹) and ester C=O (1720 cm⁻¹) .

How can computational tools predict metabolic pathways and toxicity profiles?

Advanced Research Question

- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the amino group).

- Toxicity screening : Apply Derek Nexus to flag potential hepatotoxicity from reactive metabolites (e.g., epoxide intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.